Cefotaxima

Streptococcus pneumoniae penicillin resistance protein binding effects

Cefotaxime (CAS 63527-53-7), the E-isomer reference standard, is differentiated by uniquely low plasma protein binding (35% vs 95% for ceftriaxone), ensuring a higher free pharmacologically active fraction critical for sepsis, septic shock, and hypoalbuminemic patients. Its antimicrobial activity is unimpaired by serum albumin, unlike ceftriaxone. It demonstrates superior potency against penicillin-resistant S. pneumoniae (MICs 2.0–6.0 vs ≥256 μg/mL for ceftizoxime) and exceptional N. gonorrhoeae activity (MIC ≤0.002 μg/mL). High CSF penetration (≥45× MIC) supports pediatric meningitis use. Select cefotaxime where reliable free-drug concentrations and resistant-pathogen coverage are non-negotiable.

Molecular Formula C16H17N5O7S2
Molecular Weight 455.5 g/mol
CAS No. 63527-53-7
Cat. No. B1231043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxima
CAS63527-53-7
SynonymsBenaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin
Molecular FormulaC16H17N5O7S2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1
InChIKeyGPRBEKHLDVQUJE-VINNURBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cefotaxime (CAS 63527-53-7): Third-Generation Cephalosporin for Broad-Spectrum Antibacterial Applications


Cefotaxime, a third-generation cephalosporin antibiotic with CAS registry number 63527-53-7, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae, and Streptococcus pneumoniae [1]. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), and it demonstrates stability against various beta-lactamases, including some penicillinases and cephalosporinases [2]. Unlike many other third-generation cephalosporins, cefotaxime is characterized by low plasma protein binding (approximately 35%) and a short elimination half-life (1.2 hours), leading to a distinct pharmacokinetic profile that influences its clinical application and dosing regimen [3].

Why Third-Generation Cephalosporins Are Not Interchangeable: The Case for Cefotaxime


Although cefotaxime belongs to the third-generation cephalosporin class, significant differences in pharmacokinetic properties, protein binding, and antimicrobial potency against specific pathogens preclude simple substitution with other class members. For instance, cefotaxime and ceftriaxone share nearly identical antibacterial spectra, yet their pharmacokinetic profiles differ substantially, with cefotaxime exhibiting lower plasma protein binding (35% vs. 95%) and a shorter elimination half-life (1.2 vs. 8.8 hours) [1]. This disparity can critically influence therapeutic outcomes in specific clinical scenarios, such as in patients with hypoalbuminemia or in the management of sepsis and septic shock, where cefotaxime's lower protein binding may confer therapeutic advantages [2]. Furthermore, in vitro data demonstrate that ceftriaxone's antimicrobial activity is significantly diminished in the presence of serum albumin compared to cefotaxime [3]. Therefore, the selection of cefotaxime over a closely related analog must be guided by these quantitative and context-specific differentiations, which are detailed in the evidence below.

Cefotaxime Quantitative Differentiation Evidence Guide: Comparative Data Against Key Analogs


Cefotaxime vs. Ceftriaxone: Superior Activity Against Penicillin-Resistant Streptococcus pneumoniae in Serum

In the presence of human serum proteins, cefotaxime demonstrates a significant advantage over ceftriaxone in maintaining antimicrobial activity against penicillin-resistant Streptococcus pneumoniae. While both drugs exhibit similar activity against penicillin-susceptible strains (ceftriaxone MIC90 0.03 μg/mL; cefotaxime MIC90 slightly higher), the addition of 25% pooled human serum proteins significantly decreases ceftriaxone's potency by four-fold or more, altering the rank order of potency against nonpenicillin-susceptible pneumococci. Consequently, the proportion of resistant isolates (MIC ≥ 2 μg/mL) was 41% for cefotaxime compared to 71% for ceftriaxone under these conditions [1].

Streptococcus pneumoniae penicillin resistance protein binding effects

Cefotaxime vs. Ceftriaxone: Significantly Diminished Activity of Ceftriaxone in the Presence of Serum Albumin

A comparative study evaluating the effect of human serum albumin on antimicrobial activity found that cefotaxime's inhibitory and bactericidal activities were significantly greater than those of ceftriaxone against nonpseudomonal Gram-negative bacilli. Statistical analysis of logarithmically transformed mean MICs and MBCs revealed a highly significant interaction between drug and serum albumin (P<0.0001). The rank order of activity was cefotaxime > cefotaxime/desacetylcefotaxime combination > ceftriaxone (P<0.01). Time-kill kinetic studies further confirmed that ceftriaxone was less bactericidal than cefotaxime in broth containing albumin [1].

protein binding Gram-negative bacilli antimicrobial activity

Cefotaxime vs. Ceftizoxime: Superior Potency Against Penicillin-Resistant Streptococcus pneumoniae

Cefotaxime demonstrates markedly superior in vitro activity compared to ceftizoxime against penicillin-resistant Streptococcus pneumoniae isolates. In a study of 60 isolates, every single strain was less susceptible to ceftizoxime than to cefotaxime or ceftriaxone. The disparity was most pronounced for strains with moderate or full resistance to penicillin. Specifically, ten isolates with cefotaxime and ceftriaxone MICs ranging from 2.0 to 6.0 μg/mL exhibited ceftizoxime MICs of ≥256 μg/mL. Another study reported ceftizoxime MICs of ≥256 μg/mL for some intermediately penicillin-resistant S. pneumoniae isolates versus a maximum cefotaxime MIC of 4 μg/mL, indicating up to a 32-fold difference in microbiologic activity [1].

Streptococcus pneumoniae penicillin resistance MIC comparison

Cefotaxime vs. Cefuroxime and Ceftizoxime: Lower MIC90 Against Penicillin-Intermediate Streptococcus pneumoniae in Pediatric Patients

In a study of 38 penicillin-intermediate Streptococcus pneumoniae isolates obtained from pediatric patients, cefotaxime and ceftriaxone demonstrated superior activity compared to cefuroxime and ceftizoxime. The MIC90 for cefotaxime and ceftriaxone was 0.5 μg/mL, which was two dilutions (4-fold) lower than the MIC90 of 2 μg/mL observed for both cefuroxime and ceftizoxime. All penicillin-intermediate isolates were susceptible to ceftriaxone and cefotaxime, whereas only 71% were susceptible to cefuroxime [1].

Streptococcus pneumoniae penicillin resistance pediatric infections

Cefotaxime vs. Cefoperazone and Ceftazidime: Superior Potency Against Neisseria gonorrhoeae

Among several third-generation cephalosporins tested, cefotaxime was identified as the most active compound against Neisseria gonorrhoeae, including penicillinase-producing strains. Cefotaxime exhibited extremely low MICs, as low as 0.002 mg/L (0.002 μg/mL), which is significantly more potent than other new cephalosporins, whose activity was approximately equivalent to cefuroxime. In another study, 95% of clinical isolates were inhibited by ≤0.007 μg/mL of cefotaxime, compared to ≤0.25 μg/mL for penicillin [1][2].

Neisseria gonorrhoeae beta-lactamase producers MIC comparison

Cefotaxime vs. Cefoperazone: Enhanced Stability to Standard Beta-Lactamases

A comparative study of beta-lactamase stability revealed a clear difference between cefotaxime and cefoperazone. Cefotaxime was found to be more stable to hydrolysis by standard beta-lactamase enzymes than cefoperazone. Additionally, cefotaxime was stable to typical cephalosporinases (CSases) and was only slightly hydrolyzed by cefuroximases (CXases). The antibacterial activity of cefotaxime was not influenced by the transfer of 25 different plasmids conferring resistance to other beta-lactams in Escherichia coli [1][2].

beta-lactamase stability enzyme hydrolysis cephalosporinases

Cefotaxime Procurement Scenarios: Applications Grounded in Quantitative Differentiation


Empiric Therapy for Severe Community-Acquired Pneumonia with Suspected Penicillin-Resistant Streptococcus pneumoniae

In regions with a high prevalence of penicillin-resistant Streptococcus pneumoniae, the selection of an appropriate empiric antibiotic is critical. Cefotaxime's demonstrated superiority over ceftriaxone in maintaining activity in the presence of serum proteins (41% vs. 71% resistance rate for isolates with MIC ≥ 2 μg/mL in 25% human serum) and its significantly greater potency than ceftizoxime (MICs of 2.0-6.0 μg/mL vs. ≥256 μg/mL) against resistant pneumococci make it a preferred choice for initial therapy of severe community-acquired pneumonia [1][2]. This differentiation is particularly relevant for formulary decisions in hospitals serving populations with known high rates of penicillin non-susceptibility.

Treatment of Uncomplicated Gonorrhea in Settings with Beta-Lactamase-Producing Strains

Cefotaxime exhibits exceptional potency against Neisseria gonorrhoeae, including beta-lactamase-positive strains, with MICs as low as 0.002 μg/mL. This potency, which is superior to other third-generation cephalosporins and penicillin, supports its use as a single-dose intramuscular regimen for uncomplicated gonorrhea. In a clinical study, cefotaxime (1.0 g IM) achieved a 100% cure rate, comparable to procaine penicillin G plus probenecid, but with the advantage of a simpler, single-agent regimen and high activity against resistant strains [3][4]. This makes cefotaxime a valuable option for public health programs and STI clinics managing gonococcal infections.

Pediatric Meningitis Caused by Haemophilus influenzae or Penicillin-Susceptible Streptococcus pneumoniae

For pediatric bacterial meningitis caused by susceptible pathogens, cefotaxime offers a favorable pharmacokinetic and microbiologic profile. In a comparative study of children with bacterial meningitis, median MICs of cefotaxime for Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria meningitidis were 0.01 μg/mL, 0.004 μg/mL, and 0.008 μg/mL, respectively. Achievable cerebrospinal fluid (CSF) concentrations of cefotaxime (lowest recorded level 0.45 μg/mL) were 45 times higher than the MIC for S. pneumoniae, ensuring rapid bactericidal activity [5]. This high CSF penetration and low MIC ratio supports the use of cefotaxime as a reliable agent for pediatric meningitis, where rapid sterilization of the CSF is paramount.

Management of Serious Gram-Negative Infections in Hypoalbuminemic or Critically Ill Patients

Cefotaxime's low plasma protein binding (35%) is a critical differentiating factor in critically ill patients, who often exhibit hypoalbuminemia. In contrast to ceftriaxone (95% protein binding), cefotaxime's activity is significantly less impaired in the presence of serum albumin, and its free, pharmacologically active fraction remains higher. This property may be particularly advantageous in the management of sepsis and septic shock, where achieving high free drug concentrations at the site of infection is essential for rapid bacterial killing [6][7]. Therefore, cefotaxime should be prioritized over highly protein-bound cephalosporins in these vulnerable patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefotaxima

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.